Acenaphthylene, 5-chloro-

Catalog No.
S15320388
CAS No.
13846-77-0
M.F
C12H7Cl
M. Wt
186.63 g/mol
Availability
In Stock
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Acenaphthylene, 5-chloro-

CAS Number

13846-77-0

Product Name

Acenaphthylene, 5-chloro-

IUPAC Name

5-chloroacenaphthylene

Molecular Formula

C12H7Cl

Molecular Weight

186.63 g/mol

InChI

InChI=1S/C12H7Cl/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H

InChI Key

VTEHXZOGYXPKKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC=C(C3=C1)Cl)C=C2

Acenaphthylene, 5-chloro- is a chlorinated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. Its chemical formula is C12H9Cl\text{C}_{12}\text{H}_{9}\text{Cl} with a molecular weight of approximately 188.653 g/mol . The structure of acenaphthylene consists of two fused naphthalene rings with an additional chlorine atom attached at the fifth position of the acenaphthylene framework. This compound is characterized by its yellow solid appearance and is known for its lack of fluorescence, which distinguishes it from many other polycyclic aromatic hydrocarbons .

Typical of aromatic compounds. Key reactions include:

  • Hydrogenation: This process converts acenaphthylene into a more saturated compound, acenaphthene.
  • Electrophilic Substitution: The presence of the chlorine atom can direct electrophilic substitutions at ortho and para positions relative to the chlorine, thus altering the reactivity profile compared to unsubstituted acenaphthylene.
  • Reduction: The compound can be reduced to form sodium or potassium acenaphthalenide, which acts as a strong reducing agent .

The synthesis of acenaphthylene, 5-chloro- can be achieved through several methods:

  • Chlorination of Acenaphthylene: Direct chlorination using chlorine gas or chlorinating agents can introduce a chlorine atom at the fifth position.
  • Dehydrogenation: Acenaphthene can be dehydrogenated to yield acenaphthylene, followed by chlorination.
  • Synthetic Routes via Nucleophilic Substitution: Utilizing nucleophiles that can selectively substitute hydrogen atoms in the aromatic system can also yield this compound .

Acenaphthylene, 5-chloro- has several applications:

  • Antioxidant Properties: It is used in cross-linked polyethylene and ethylene-propylene rubber due to its antioxidant properties.
  • Conductive Polymers: Polymerization reactions involving acenaphthylene can lead to electrically conductive materials, making it valuable in electronics and materials science.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis for various chemical products .

Interaction studies involving acenaphthylene, 5-chloro- primarily focus on its reactivity with various nucleophiles and electrophiles. The presence of the chlorine atom modifies its electron density, influencing how it interacts with other chemical species. For instance, studies on related compounds suggest that chlorinated polycyclic aromatic hydrocarbons may exhibit different reactivity patterns compared to their non-chlorinated counterparts .

Several compounds are structurally or chemically similar to acenaphthylene, 5-chloro-. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
AcenaphtheneSaturated version with no double bondsMore stable and less reactive than acenaphthylene
NaphthaleneTwo fused benzene ringsExhibits fluorescence; widely used as a solvent
PhenanthreneThree fused benzene ringsMore planar structure; used in dyes and plastics
AnthraceneFour fused benzene ringsKnown for its strong fluorescence properties

Acenaphthylene, 5-chloro- is unique due to its specific chlorine substitution at the fifth position, which alters its reactivity compared to these similar compounds. This substitution impacts both its chemical behavior and potential applications in materials science and organic synthesis .

The synthesis of chlorinated PAHs, including 5-chloroacenaphthylene, originated in early 20th-century electrophilic aromatic substitution (EAS) methodologies. Initial approaches relied on direct chlorination of acenaphthylene using chlorine gas (Cl₂) in the presence of Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) . These reactions exploited the inherent electron-rich nature of the acenaphthylene system, where the fused aromatic rings activate specific positions for electrophilic attack. For example, chlorination at the 5-position was favored due to the stability of the resultant σ-complex intermediate, which benefits from resonance stabilization across the tricyclic framework .

Early industrial processes often employed Friedel-Crafts alkylation or acylation to functionalize PAHs, though these methods faced challenges in regiocontrol. A notable case involved the unintended formation of 1,2-dichloroacenaphthylene during attempts to alkylate electron-rich naphthalenes with chloral hydrate, highlighting the propensity for rearrangements under strong Lewis acid conditions . Such side reactions underscored the need for improved mechanistic understanding, particularly regarding the role of chloronium ion intermediates in directing substitution patterns .

By the mid-20th century, advances in solvent-mediated chlorination emerged, utilizing inert solvents like carbon tetrachloride (CCl₄) to moderate reaction kinetics. This reduced over-chlorination and improved yields of mono-chlorinated products like 5-chloroacenaphthylene . However, limitations persisted, including poor selectivity in polycyclic systems and the environmental hazards associated with stoichiometric Lewis acids.

Modern Catalytic Approaches in Directed C-H Functionalization

The development of transition metal-catalyzed C-H activation has revolutionized the synthesis of 5-chloroacenaphthylene derivatives. Rhodium(III) complexes, such as [Cp*RhCl₂]₂, enable tandem C-H penta- and hexaannulation reactions with acetylenedicarboxylates, providing atom-economical routes to acenaphthylene-containing PAHs (AN-PAHs) . For instance, aryl alkyl ketones undergo sequential C-H activation and Diels–Alder cyclization to construct fused five- and six-membered rings in a single pot (Fig. 1) . This method achieves regioselectivities >90% for 5-chloroacenaphthylene derivatives when paired with chlorinated alkynes, as demonstrated by X-ray crystallographic validation of products .

Directing group strategies further enhance precision. The use of indole-directed C-H borylation enables the synthesis of boron/nitrogen-doped acenaphthylenes, where the boron atom occupies the 5-position, mimicking chloro-substituent effects on electronic structure . Density functional theory (DFT) calculations reveal that such doping elevates the LUMO energy by 0.8–1.2 eV compared to the parent hydrocarbon, a critical feature for optoelectronic applications .

Comparative studies of catalysts highlight the superiority of silver triflate (AgOTf) and copper oxide (CuO) co-catalysts in suppressing side reactions during annulation. For example, AgOTf facilitates chloride abstraction from rhodium intermediates, accelerating reductive elimination and improving turnover frequencies by ∼40% .

Stereoelectronic Considerations in Regioselective Halogenation

Regioselectivity in 5-chloroacenaphthylene synthesis is governed by orbital orientation and charge distribution within the acenaphthylene framework. The 5-position’s susceptibility to electrophilic attack arises from the peri-fused ring system, which creates a localized region of high electron density. Natural bond orbital (NBO) analyses indicate that the π-electron density at C5 is 15–20% higher than at adjacent positions, favoring electrophilic substitution .

Chlorine’s inductive effects further modulate reactivity. Substitution at C5 introduces a −I effect, slightly deactivating the ring but stabilizing the transition state through resonance delocalization into the ethylene bridge . This dual role explains why 5-chloroacenaphthylene resists over-chlorination under mild conditions, unlike less-stabilized PAHs.

In high-temperature regimes (>400°C), chlorine-assisted isomerization becomes significant. Chlorine atoms act as “markers,” lowering symmetry and enabling tracking of ring shifts via mass spectrometry . For instance, annealing studies of chlorinated acenaphthylene at 500°C reveal preferential migration of chlorine to bay regions, driven by relief of steric strain in the planar transition state .

Frontier Molecular Orbital Analysis of Electrophilic Substitution

The frontier molecular orbital theory provides fundamental insights into the electrophilic substitution reactivity patterns of acenaphthylene, 5-chloro- [1] [2]. This polycyclic aromatic hydrocarbon with molecular formula C₁₂H₇Cl exhibits distinct electronic characteristics that govern its interaction with electrophilic species [3]. The presence of the chlorine substituent at the 5-position significantly modifies the electron density distribution throughout the aromatic system, creating unique reactivity patterns compared to the unsubstituted acenaphthylene .

The highest occupied molecular orbital energy for 5-chloroacenaphthylene is estimated to range between -5.8 to -6.2 electron volts, while the lowest unoccupied molecular orbital energy spans -1.2 to -1.6 electron volts [5] [6]. These frontier molecular orbital energies determine the compound's susceptibility to electrophilic attack, with the electron density at specific carbon atoms playing a decisive role in determining the most reactive sites [2] [7].

Table 1: Frontier Molecular Orbital Analysis Parameters

ParameterEstimated ValueMethod
Highest Occupied Molecular Orbital Energy (eV)-5.8 to -6.2Density Functional Theory/B3LYP estimation
Lowest Unoccupied Molecular Orbital Energy (eV)-1.2 to -1.6Density Functional Theory/B3LYP estimation
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap (eV)4.2 to 4.6Calculated from frontier orbital energies
Ionization Potential (eV)5.8 to 6.2Koopmans theorem approximation
Electron Affinity (eV)1.2 to 1.6Koopmans theorem approximation
Electrophilicity Index2.8 to 3.2Parr electrophilicity index
Chemical Hardness2.1 to 2.3Calculated from ionization potential and electron affinity
Chemical Softness0.22 to 0.24Inverse of chemical hardness

The chlorine substituent exerts both inductive and resonance effects on the aromatic system [8]. The electron-withdrawing inductive effect of chlorine decreases the overall electron density of the ring system, thereby reducing the nucleophilicity toward electrophiles [7] [8]. However, the resonance effect allows the lone pairs on chlorine to participate in the delocalized π-electron system, particularly stabilizing intermediates formed during electrophilic substitution reactions [8].

Quantum chemical calculations reveal that the electrophilic substitution mechanism involves the formation of a σ-complex intermediate where the aromatic character is temporarily disrupted [9] [10]. The activation energy for this process depends critically on the stabilization provided by the remaining aromatic system and the electronic effects of the chlorine substituent [11] [12]. Computational studies using density functional theory methods indicate that the transition state for electrophilic attack is characterized by partial bond formation between the electrophile and the carbon atom [13] [11].

Solvent Effects on Radical-Mediated Cyclization Pathways

Solvent polarity plays a crucial role in determining the pathways and outcomes of radical-mediated cyclization reactions involving 5-chloroacenaphthylene [14] [15] [16]. The choice of solvent can fundamentally alter the reaction mechanism, influencing whether the process proceeds through radical chain propagation or termination pathways [17] [18].

Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile significantly enhance the stabilization of radical intermediates through solvation effects [15] [16]. These solvents preferentially solvate cationic species while leaving anionic radicals relatively unsolvated, thereby facilitating electron transfer processes [17] [19]. In contrast, nonpolar solvents such as benzene and toluene provide minimal stabilization for charged intermediates, leading to different reaction kinetics and product distributions [20] [16].

Table 2: Solvent Effects on Radical-Mediated Reactions

SolventDielectric ConstantPolarity IndexExpected Effect on Radical Cyclization
Benzene2.32.7Minimal stabilization
Toluene2.42.4Minimal stabilization
Dichloromethane8.93.1Moderate stabilization
Acetone20.75.1Enhanced radical stabilization
Dimethyl sulfoxide46.77.2Strong radical stabilization
Acetonitrile37.55.8Enhanced radical stabilization
Methanol32.75.1Hydrogen bonding effects
Water80.110.2Maximum stabilization

The radical cyclization process in 5-chloroacenaphthylene can proceed through multiple competing pathways depending on the solvent environment [15] [18]. In polar media, the initial radical formation is facilitated by enhanced solvation of the resulting ionic species [17]. The cyclization step itself involves the attack of a carbon-centered radical on an unsaturated bond within the same molecule, leading to ring closure [14] [18].

Computational studies have demonstrated that solvent effects can alter the relative energies of different transition states, thereby changing the selectivity of the cyclization process [16] [15]. Polar solvents tend to stabilize transition states with greater charge separation, while nonpolar solvents favor more neutral transition state structures [20]. This differential stabilization can lead to completely different product distributions from the same starting material [15] [16].

Transition State Modeling for Ring-Opening Reactions

Transition state modeling provides detailed insights into the mechanisms of ring-opening reactions in 5-chloroacenaphthylene [13] [11] [21]. These computational studies employ density functional theory methods to characterize the critical points along the reaction coordinate and determine activation barriers for various bond cleavage processes [22] [23].

The ring-opening reactions of 5-chloroacenaphthylene can occur at multiple sites within the fused ring system [24] [25]. The most favorable cleavage typically occurs at the aliphatic bridge connecting the two aromatic rings, as this represents the weakest bonds in the structure [24]. Computational analysis reveals that the carbon-hydrogen bonds in the five-membered ring exhibit the lowest activation energies for homolytic cleavage [25].

Table 3: Bond Dissociation Energies and Activation Barriers

Bond TypeBond Dissociation Energy (kJ/mol)Activation Energy (kJ/mol)Notes
Carbon-Chlorine bond339-351145-165Electron-withdrawing chlorine effect
C₅-H₅ bond413-418125-135Weakest bond - preferred cleavage site
C₈ᵦ-C₅ₐ bond435-442180-195Ring strain influences dissociation
C₅ₐ-C₅ bond448-455195-210Aromatic stabilization
C₅-C₄ bond448-455195-210Aromatic stabilization
Aromatic Carbon-Carbon bond (average)518-523225-245Benzene ring reference
Aliphatic Carbon-Carbon bond347-356155-175Saturated hydrocarbon reference

Transition state structures for ring-opening reactions exhibit significant geometric distortions from the ground state geometry [13] [11]. The bond lengths at the cleavage site are substantially elongated in the transition state, while neighboring bonds show compensatory contractions [26]. These structural changes are accompanied by electronic redistributions that can be characterized through natural bond orbital analysis [21].

The activation barriers for ring-opening processes are strongly influenced by the electronic nature of the substituents [11] [12]. The chlorine substituent in 5-chloroacenaphthylene affects the transition state energies through both inductive and resonance effects [27]. Electron-withdrawing groups generally increase the activation barriers for bond cleavage by reducing the electron density available for stabilizing the developing radical centers [28] [27].

Density Functional Theory Studies of Charge Distribution

Density Functional Theory (DFT) calculations provide comprehensive insights into the electronic structure and charge distribution characteristics of acenaphthylene, 5-chloro-. The computational investigation of charge distribution in this chlorinated polycyclic aromatic hydrocarbon reveals important electronic properties that govern its chemical behavior and reactivity patterns [1] [2].

DFT studies employing the B3LYP functional with 6-31G(d) basis set have been extensively utilized for characterizing the geometry and electronic properties of acenaphthylene derivatives [1] [2]. The incorporation of the chlorine substituent at the 5-position significantly affects the electronic structure, creating localized charge redistribution patterns that influence the molecule's overall stability and reactivity. Time-dependent DFT (TD-DFT) calculations have demonstrated particular effectiveness in predicting the electronic excited states and charge transfer characteristics of acenaphthylene-based compounds [1] [2].

The charge distribution analysis reveals that the chlorine substituent acts as an electron-withdrawing group, creating a dipolar character within the molecule. Natural Bond Orbital (NBO) analysis provides detailed information about the atomic charges and electron density distribution throughout the aromatic system [3]. The computational results indicate that the chlorine atom carries a partial negative charge, while the carbon atoms in the aromatic rings exhibit varying degrees of positive charge depending on their proximity to the chlorine substituent [4] [5].

Mulliken population analysis and electrostatic potential surface calculations offer complementary information about the charge distribution patterns. These computational approaches reveal that the chlorinated acenaphthylene exhibits distinct electrostatic properties compared to the parent hydrocarbon, with the chlorine substitution creating regions of enhanced electron density that can participate in intermolecular interactions [6] [7].

The computational analysis of molecular orbital compositions demonstrates that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are significantly influenced by the chlorine substituent. The HOMO-LUMO gap provides insights into the electronic stability and potential reactivity of the compound [8] [9]. DFT calculations predict that the chlorine substitution generally increases the electron affinity of the acenaphthylene system, making it more susceptible to nucleophilic attack.

Molecular Dynamics Simulations of π-Stacking Interactions

Molecular dynamics (MD) simulations provide detailed insights into the π-stacking interactions of acenaphthylene, 5-chloro-, revealing how the chlorine substituent influences the intermolecular packing arrangements and binding energies. These computational studies are essential for understanding the supramolecular behavior and aggregation properties of chlorinated polycyclic aromatic hydrocarbons [10] [11].

The π-stacking interactions in acenaphthylene derivatives follow similar patterns to other polycyclic aromatic hydrocarbons, but with distinct modifications due to the chlorine substituent. Force field-driven steered molecular dynamics (SMD) simulations have proven particularly effective for estimating binding energies of π-stacked aromatic dimers [10] [12]. The CHARMM36 force field parameters provide accurate representations of the intermolecular interactions, enabling reliable predictions of stacking geometries and binding energies.

Computational studies reveal that the chlorine substituent creates asymmetric charge distribution that affects the preferred stacking arrangements. The electrostatic interactions between the chlorinated acenaphthylene molecules contribute significantly to the overall binding energy, in addition to the traditional dispersion forces that dominate π-stacking interactions [11] [13]. The stacking configurations typically adopt offset geometries rather than perfectly overlapping arrangements, minimizing electrostatic repulsion while maximizing attractive interactions.

The binding energies for π-stacked dimers of chlorinated acenaphthylene derivatives are typically enhanced compared to the parent hydrocarbon due to the additional electrostatic interactions. MD simulations using density functional theory-based force fields predict binding energies in the range of 15-25 kcal/mol for optimally stacked configurations [10] [14]. These values represent significant stabilization compared to simple van der Waals interactions alone.

Temperature-dependent MD simulations reveal that π-stacking interactions remain stable at moderate temperatures but become increasingly dynamic at elevated temperatures. The chlorine substituent provides additional stabilization through dipole-dipole interactions, which helps maintain the stacked configurations even under thermal stress [13] [14]. The simulation results indicate that the preferred stacking distance is approximately 3.4-3.6 Å, consistent with typical π-stacking geometries observed in other aromatic systems.

Machine Learning Approaches to Reaction Yield Prediction

Machine learning (ML) methods have emerged as powerful tools for predicting reaction yields involving acenaphthylene, 5-chloro-, enabling more efficient optimization of synthetic processes and reaction condition selection. These computational approaches leverage large datasets of chemical reactions to identify patterns and predict outcomes for new reaction scenarios [15] [16] [17].

The application of machine learning to reaction yield prediction for chlorinated polycyclic aromatic hydrocarbons involves several sophisticated approaches. Graph Neural Networks (GNNs) have shown particular promise for representing molecular structures and predicting reaction outcomes [17] [18]. These models can capture the complex relationships between molecular structure, reaction conditions, and yield outcomes, providing valuable insights for synthetic chemists working with acenaphthylene derivatives.

Transformer-based models, such as Yield-BERT, have demonstrated excellent performance in predicting reaction yields for organic synthesis reactions [16] [18]. These models treat chemical reactions as sequence-to-sequence translation problems, converting reactant and condition information into predicted yield values. For acenaphthylene, 5-chloro- derivatives, the models can account for the electronic effects of the chlorine substituent and predict how different reaction conditions will affect the final yield.

The integration of machine learning with experimental data has led to the development of active learning strategies that can efficiently explore reaction space with minimal experimental effort. The RS-Coreset approach uses deep representation learning to identify the most informative reaction conditions, requiring only 2.5-5% of the total reaction space to achieve accurate yield predictions [17]. This approach is particularly valuable for optimizing reactions involving expensive or difficult-to-synthesize starting materials like chlorinated acenaphthylene derivatives.

The implementation of uncertainty quantification in machine learning models provides valuable information about prediction confidence, allowing chemists to make informed decisions about which reactions to pursue experimentally [16] [20]. This is particularly important for novel chlorinated acenaphthylene derivatives where limited experimental data may be available for model training.

Recent advances in combining machine learning with computational chemistry have led to hybrid approaches that incorporate quantum chemical descriptors into ML models [21] [4]. These methods can capture the subtle electronic effects of chlorine substitution on reaction outcomes, providing more accurate predictions for complex multi-step synthetic pathways involving acenaphthylene, 5-chloro-.

XLogP3

4.3

Exact Mass

186.0236279 g/mol

Monoisotopic Mass

186.0236279 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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